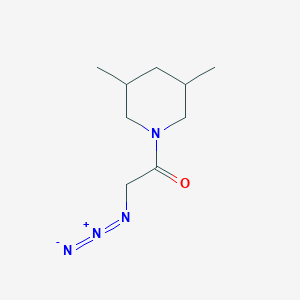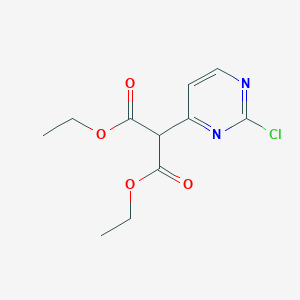
1-(アジドアセチル)-3,5-ジメチルピペリジン
概要
説明
1-(Azidoacetyl)-3,5-dimethylpiperidine is an organic compound characterized by the presence of an azido group attached to an acetyl moiety, which is further bonded to a piperidine ring substituted with two methyl groups at positions 3 and 5
科学的研究の応用
1-(Azidoacetyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to label biomolecules with azido groups, facilitating bioorthogonal reactions for imaging and tracking purposes.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Azidoacetyl)-3,5-dimethylpiperidine can be synthesized through a multi-step process involving the following key steps:
Formation of 3,5-dimethylpiperidine: This can be achieved through the hydrogenation of 3,5-dimethylpyridine.
Acetylation: The 3,5-dimethylpiperidine is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 1-acetyl-3,5-dimethylpiperidine.
Azidation: The final step involves the introduction of the azido group. This can be done by reacting 1-acetyl-3,5-dimethylpiperidine with sodium azide in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for 1-(Azidoacetyl)-3,5-dimethylpiperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1-(Azidoacetyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Common Reagents and Conditions:
Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for the oxidation of the piperidine ring.
Major Products:
Triazoles: Formed via click chemistry.
Amines: Resulting from the reduction of the azido group.
N-oxides: Produced through oxidation reactions.
作用機序
The mechanism of action of 1-(Azidoacetyl)-3,5-dimethylpiperidine largely depends on the specific application and the chemical reactions it undergoes. For instance:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, a reaction that is highly specific and efficient.
Reduction to Amines: The azido group is reduced to an amine, which can then participate in further chemical reactions or interact with biological targets.
類似化合物との比較
1-(Azidoacetyl)-3,5-dimethylpiperidine can be compared with other azido-containing compounds such as:
Azidomethylpyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
Azidoacetylpyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Azidoacetylmorpholine: Features a morpholine ring, offering different chemical reactivity and applications.
特性
IUPAC Name |
2-azido-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-3-8(2)6-13(5-7)9(14)4-11-12-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVDNAGBSVHJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)



![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)

![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)







